3-(Methylsulfanyl)-1,2-thiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylthio)isothiazol-5-amine is an organic compound with the molecular formula C4H6N2S2. It belongs to the class of isothiazoles, which are heterocyclic compounds containing a five-membered ring with nitrogen and sulfur atoms. This compound is known for its diverse biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylthio)isothiazol-5-amine typically involves the cyclization of amides derived from carboxylic acid precursors. One common method is the reaction of 3-mercaptopropionic acid with amides, followed by cyclization using chlorination or oxidation .
Industrial Production Methods: Industrial production of 3-(Methylthio)isothiazol-5-amine often involves large-scale synthesis using readily available carboxylic acid precursors. The process includes the preparation of amides, followed by cyclization under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-(Methylthio)isothiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted isothiazoles
Scientific Research Applications
3-(Methylthio)isothiazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used as a biocide in industrial water treatment to control microbial growth and biofouling
Mechanism of Action
The antimicrobial activity of 3-(Methylthio)isothiazol-5-amine is attributed to its ability to inhibit life-sustaining enzymes, particularly those with thiols at their active sites. The compound forms mixed disulfides with these enzymes, disrupting their function and leading to microbial cell death .
Comparison with Similar Compounds
- Methylisothiazolinone (MIT)
- Chloromethylisothiazolinone (CMIT)
- Benzisothiazolinone (BIT)
- Octylisothiazolinone (OIT)
- Dichlorooctylisothiazolinone (DCOIT)
Comparison: 3-(Methylthio)isothiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other isothiazolinones. While compounds like MIT and CMIT are widely used as preservatives, 3-(Methylthio)isothiazol-5-amine’s unique structure allows for specialized applications in scientific research and industrial biocides .
Properties
CAS No. |
67209-07-8 |
---|---|
Molecular Formula |
C4H6N2S2 |
Molecular Weight |
146.2 g/mol |
IUPAC Name |
3-methylsulfanyl-1,2-thiazol-5-amine |
InChI |
InChI=1S/C4H6N2S2/c1-7-4-2-3(5)8-6-4/h2H,5H2,1H3 |
InChI Key |
ZUUNBIXYOSJXNQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NSC(=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.